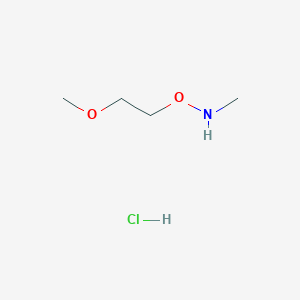

O-(2-Methoxyethyl)-N-methylhydroxylamine hydrochloride

Descripción general

Descripción

“O-(2-Methoxyethyl)-N-methylhydroxylamine hydrochloride” is a chemical compound1. However, detailed information about this specific compound is not readily available in the literature.

Synthesis Analysis

There is a related compound, “2′-O-(2-methoxyethyl)-phosphorothioate (PS-MOE) oligonucleotides”, which were synthesized from new chiral oxazaphospholidine-containing nucleosides2. However, the synthesis process for “O-(2-Methoxyethyl)-N-methylhydroxylamine hydrochloride” is not explicitly mentioned in the literature.

Molecular Structure Analysis

The molecular structure of 2′-O-(2-methoxyethyl)-modified nucleic acids has been studied using molecular dynamics simulations3. The presence of the 2′ substitution appears to lock the sugars in the C3′ endo conformation, causing the duplex to adopt a stable A-form geometry3. However, the specific molecular structure of “O-(2-Methoxyethyl)-N-methylhydroxylamine hydrochloride” is not detailed in the literature.

Chemical Reactions Analysis

The chemical reactions involving “O-(2-Methoxyethyl)-N-methylhydroxylamine hydrochloride” are not explicitly mentioned in the literature. However, a related compound, “2′-O-(2-methoxyethyl)-phosphorothioate (PS-MOE) oligonucleotides”, showed increased RNA-binding affinity when Rp-PS linkages were incorporated2.Physical And Chemical Properties Analysis

The physical and chemical properties of 2′-sugar substituted O-(2-methoxyethyl) (MOE) nucleic acids have been studied using molecular dynamics simulations3. However, the specific physical and chemical properties of “O-(2-Methoxyethyl)-N-methylhydroxylamine hydrochloride” are not detailed in the literature.Aplicaciones Científicas De Investigación

Hydroxylamine Derivatives in Biological Research

Hydroxylamine derivatives, including O-(2-Methoxyethyl)-N-methylhydroxylamine hydrochloride, may play a significant role in biological research, especially concerning their mutagenic and biological activities. Hydroxylamine itself is a product of normal cellular metabolism and has been shown to possess mutagenic potential in vitro. However, it also exhibits carcinostatic activity against certain tumors in animal models and can inactivate or inhibit various cellular enzymes and some viruses in vitro (Gross, 1985). Given these properties, hydroxylamine derivatives could be investigated for their potential therapeutic applications, including anti-tumor properties, or as tools in molecular biology to study gene expression and protein function.

Chemical Synthesis and Material Science

In the field of chemical synthesis and materials science, hydroxylamine derivatives are valuable for their reactivity and potential as building blocks for more complex molecules. The unique chemical structure of O-(2-Methoxyethyl)-N-methylhydroxylamine hydrochloride could make it a candidate for synthesizing novel compounds with specific biological or physical properties. Moreover, hydroxylamine derivatives are used in the preparation of other functional materials, including polymers and organic compounds, that have applications ranging from drug delivery systems to the design of new materials with specialized properties (Sevrain et al., 2017).

Safety And Hazards

The safety data sheet for a related compound, “Bis(2-methoxyethyl) ether”, indicates that it is a flammable liquid and vapor. It may damage fertility or the unborn child5. However, the specific safety and hazards of “O-(2-Methoxyethyl)-N-methylhydroxylamine hydrochloride” are not detailed in the literature.

Direcciones Futuras

The future directions for “O-(2-Methoxyethyl)-N-methylhydroxylamine hydrochloride” are not explicitly mentioned in the literature. However, the compound could potentially be explored further in the context of its chemical properties and potential applications6.

Please note that the information provided is based on the available literature and may not be fully comprehensive or accurate for “O-(2-Methoxyethyl)-N-methylhydroxylamine hydrochloride”. Further research and studies would be needed to provide a more detailed analysis.

Propiedades

IUPAC Name |

N-(2-methoxyethoxy)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2.ClH/c1-5-7-4-3-6-2;/h5H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKLKPGBPOJXJNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

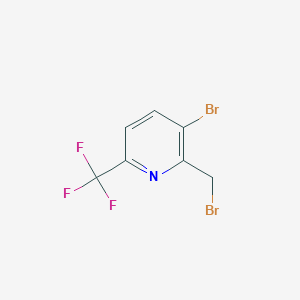

Canonical SMILES |

CNOCCOC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-(2-Methoxyethyl)-N-methylhydroxylamine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

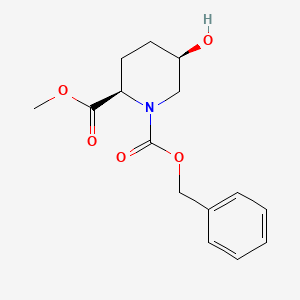

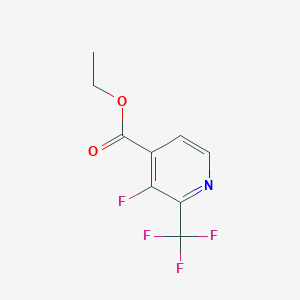

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6-iodoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1409132.png)

![6-Chloroimidazo[1,2-a]pyridin-8-ol dihydrochloride](/img/structure/B1409134.png)

![3a-Hydroxymethylhexahydropyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester](/img/structure/B1409141.png)

![Methyl 5-bromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1409147.png)

![(3'R,5'S)-5'-methyl-[1,3'-bipiperidin]-2-one](/img/structure/B1409148.png)